

An In-depth Technical Guide to Methyl 2-fluoro-3-oxopentanoate

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Compound of Interest

Compound Name: *Methyl 2-fluoro-3-oxopentanoate*

Cat. No.: *B069860*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **Methyl 2-fluoro-3-oxopentanoate**, a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.

Core Molecular Data

Methyl 2-fluoro-3-oxopentanoate, with the CAS number 180287-02-9, is a fluorinated ketoester valued for its unique reactivity.^{[1][2][3]} Its key quantitative properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C6H9FO3	[1][2]
Molecular Weight	148.13 g/mol	[1][2][4]
Density	1.105 g/cm ³	[5]
Boiling Point	170.1±20.0 °C at 760 mmHg	[3]
Refractive Index	1.39	[5]
Flash Point	55.6±21.8 °C	
Appearance	Colorless to light yellow clear liquid	[1]

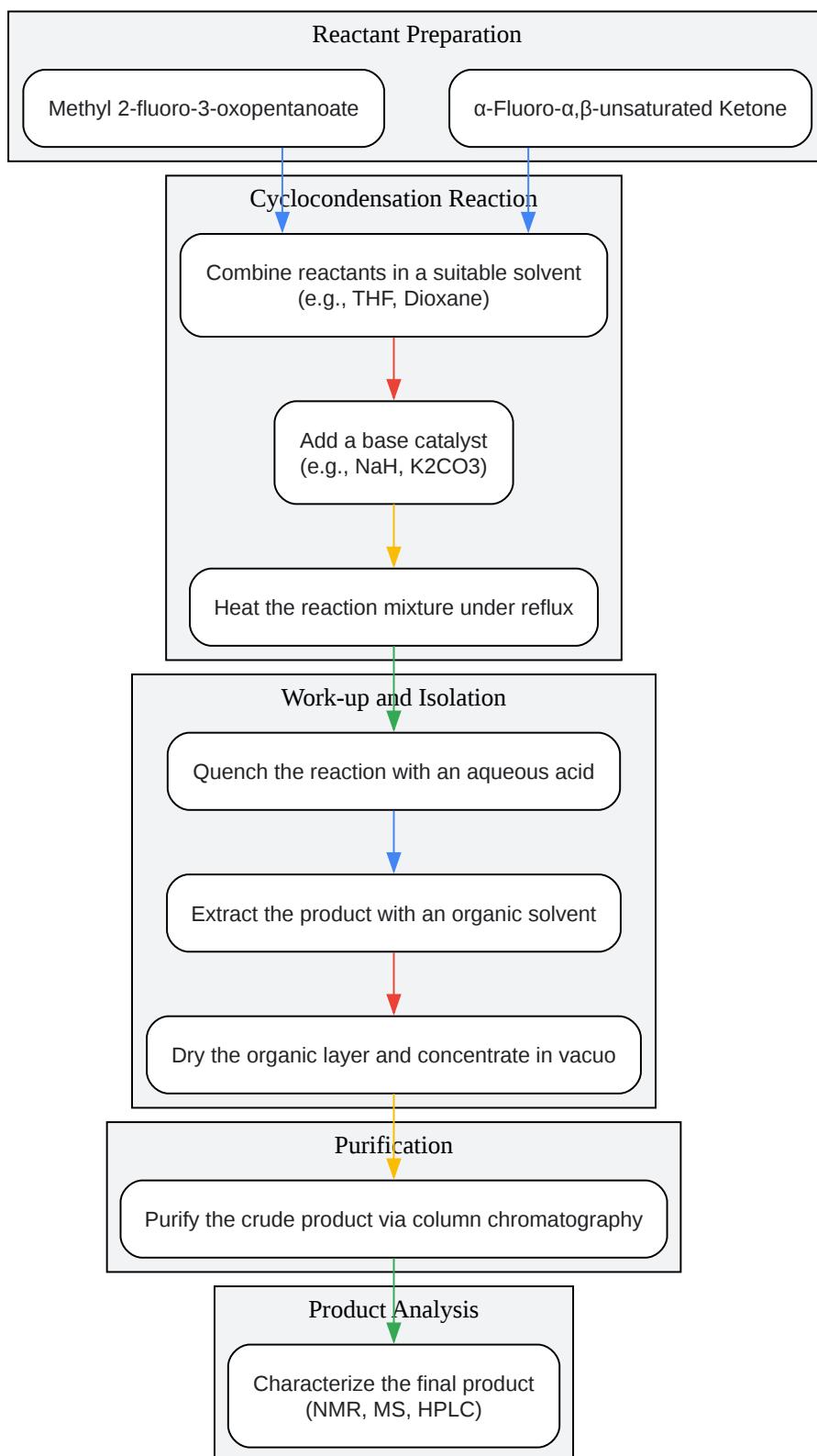
Applications in Synthesis

Methyl 2-fluoro-3-oxopentanoate is a significant building block in organic chemistry due to the presence of a reactive α -fluoro- β -ketoester moiety. This functionality makes it a valuable precursor for the synthesis of more complex fluorinated molecules.

One notable application is in the preparation of fluorophenol derivatives. This process involves the cyclocondensation of α -fluoro ketones, such as **Methyl 2-fluoro-3-oxopentanoate**, with α -fluoro- α,β -unsaturated ketones.[2]

Experimental Workflow: Synthesis of Fluorophenol Derivatives

While specific, detailed experimental protocols for the synthesis of fluorophenol derivatives using **Methyl 2-fluoro-3-oxopentanoate** are not readily available in public literature, a generalized workflow can be conceptualized based on established organic chemistry principles. The following diagram illustrates a logical experimental workflow for such a synthesis.

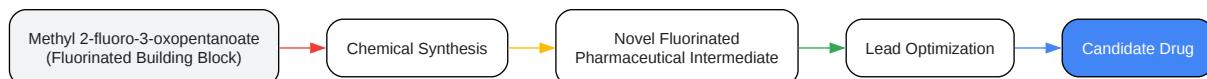
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Caption: Generalized workflow for the synthesis of fluorophenol derivatives.

Role in Drug Development

The introduction of fluorine into organic molecules can significantly alter their pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity to target proteins, and enhanced membrane permeability. As a fluorinated building block, **Methyl 2-fluoro-3-oxopentanoate** serves as a key intermediate in the synthesis of various pharmaceutical agents, enabling the development of drugs that can target specific biological pathways with greater efficacy.^[1]

The logical relationship for the utilization of **Methyl 2-fluoro-3-oxopentanoate** in the drug development pipeline can be visualized as follows.



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Caption: Role in the drug development pipeline.

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